molecular formula C11H15N3OS B7757741 (1Z,N'Z)-N-ethyl-N'-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid

(1Z,N'Z)-N-ethyl-N'-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid

Cat. No.: B7757741
M. Wt: 237.32 g/mol
InChI Key: NNMBWANWUXJDMC-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z,N’Z)-N-ethyl-N’-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid is a complex organic compound that features a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,N’Z)-N-ethyl-N’-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch reactors: For controlled synthesis

    Continuous flow reactors: For large-scale production

    Purification: Techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

(1Z,N’Z)-N-ethyl-N’-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, dichloromethane

Major Products Formed

    Oxidation products: Corresponding oxides or ketones

    Reduction products: Corresponding alcohols or amines

    Substitution products: Varied depending on the substituent introduced

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions

    Synthesis: Intermediate in the synthesis of more complex molecules

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes

    Biomolecular Interactions: Studied for interactions with proteins and nucleic acids

Medicine

    Drug Development: Potential lead compounds for drug discovery

    Therapeutic Agents: Investigated for anti-inflammatory, antimicrobial, or anticancer properties

Industry

    Materials Science: Used in the development of new materials with specific properties

    Agriculture: Potential use as agrochemicals

Mechanism of Action

The mechanism of action of (1Z,N’Z)-N-ethyl-N’-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid involves:

    Molecular Targets: Specific enzymes, receptors, or proteins

    Pathways Involved: Signal transduction pathways, metabolic pathways

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Compounds with similar hydrazone functional groups

    Thiosemicarbazones: Compounds with thiosemicarbazone functional groups

Uniqueness

    Functional Groups: Unique combination of hydrazone and thiosemicarbazone functional groups

    Reactivity: Distinct reactivity patterns compared to similar compounds

Properties

IUPAC Name

1-ethyl-3-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-3-12-11(16)14-13-8(2)9-6-4-5-7-10(9)15/h4-7,15H,3H2,1-2H3,(H2,12,14,16)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBWANWUXJDMC-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=C(C)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C(/C)\C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z,N'Z)-N-ethyl-N'-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid
Reactant of Route 2
(1Z,N'Z)-N-ethyl-N'-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid
Reactant of Route 3
(1Z,N'Z)-N-ethyl-N'-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid
Reactant of Route 4
(1Z,N'Z)-N-ethyl-N'-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid
Reactant of Route 5
(1Z,N'Z)-N-ethyl-N'-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid
Reactant of Route 6
(1Z,N'Z)-N-ethyl-N'-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.